![molecular formula C17H18N6O2 B14884789 8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylidene hydrazineyl group, a but-2-en-1-yl group, and a purine-2,6-dione core. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylidene hydrazineyl intermediate, followed by its coupling with a but-2-en-1-yl derivative. The final step involves the cyclization to form the purine-2,6-dione core. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the optimization of reaction conditions, the use of efficient catalysts, and the implementation of purification techniques such as crystallization and chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The benzylidene and but-2-en-1-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can lead to a variety of new compounds with modified functional groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism by which 8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects depends on its interaction with molecular targets. The benzylidene hydrazineyl group can form hydrogen bonds or interact with active sites of enzymes, while the but-2-en-1-yl group may participate in hydrophobic interactions. The purine-2,6-dione core is known for its ability to interact with nucleic acids and proteins, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: shares similarities with other purine derivatives, such as caffeine and theobromine, which also contain a purine core.
Benzylidene hydrazineyl derivatives: Compounds with similar hydrazineyl groups can exhibit comparable reactivity and biological activity.
Uniqueness
What sets 8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of both benzylidene hydrazineyl and but-2-en-1-yl groups, along with the purine-2,6-dione core, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H18N6O2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
8-[(2E)-2-benzylidenehydrazinyl]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H18N6O2/c1-3-4-10-23-13-14(22(2)17(25)20-15(13)24)19-16(23)21-18-11-12-8-6-5-7-9-12/h3-9,11H,10H2,1-2H3,(H,19,21)(H,20,24,25)/b4-3+,18-11+ |
Clé InChI |
JRCOWEWAKQRDIQ-DKABEWEPSA-N |
SMILES isomérique |
C/C=C/CN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C |
SMILES canonique |
CC=CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


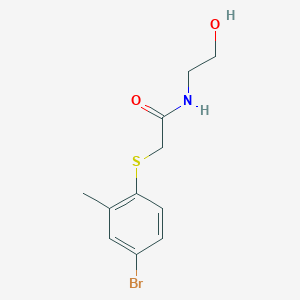
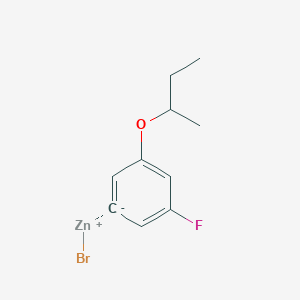


![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
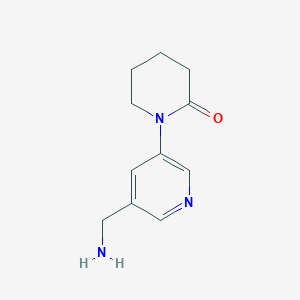

![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)
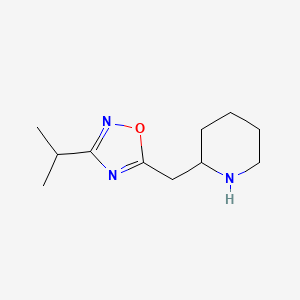

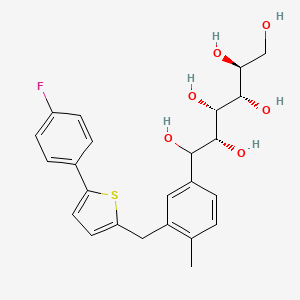
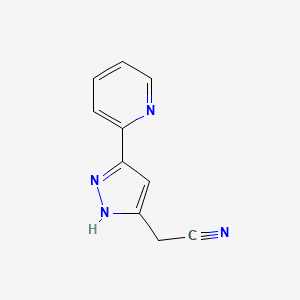
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
